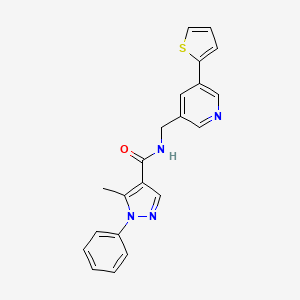![molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3](/img/structure/B2617431.png)
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a derivative of thieno[3,2-b]pyridine, a bicyclic structure that combines a thiophene ring with a pyridine ring.
Wirkmechanismus
Target of Action
It is known that this compound has been synthesized as part of a research program targeting novel molecules with potential anti-inflammatory and antitumor activity .
Mode of Action
It is suggested that this compound may interact with its targets to exert its potential anti-inflammatory and antitumor effects .
Biochemical Pathways
Given its potential anti-inflammatory and antitumor activity, it can be inferred that this compound may affect pathways related to inflammation and tumor growth .
Result of Action
It has been suggested that this compound may cause growth inhibition in certain tumor cell lines, with little or no effect against non-tumorigenic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of the thieno[3,2-b]pyridine core.
Bromination: The core structure undergoes bromination using reagents such as copper(I) bromide and sodium nitrite in the presence of hydrogen bromide.
Esterification: The brominated intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products
Substitution: Formation of various substituted thieno[3,2-b]pyridine derivatives.
Coupling: Formation of biaryl or heteroaryl-thieno[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the synthesis of molecules that can modulate biological pathways, making it valuable in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Another thieno[3,2-b]pyridine derivative with potential anti-inflammatory properties.
Thieno[2,3-c]pyridine derivatives: These compounds are also used as kinase inhibitors and have similar bicyclic structures.
Uniqueness
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is unique due to its bromine substituent, which allows for further functionalization through substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Eigenschaften
IUPAC Name |
methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXOWJAQHDXTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B2617365.png)




